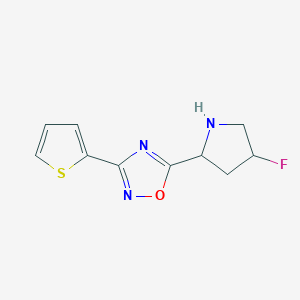
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (FPTO) is a heterocyclic compound belonging to the oxadiazole family. It is a highly versatile chemical compound that has been used in a variety of scientific research applications due to its unique properties. FPTO has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sensing Applications
Compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have been explored for their potential in sensing applications. Novel thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated favorable properties as aniline sensors through fluorescence quenching mechanisms. These compounds exhibit high quenching constants, suggesting their utility in the detection of aniline via fluorescence quenching (L. Naik, I. Khazi, & G. H. Malimath, 2018).
Cytotoxic Evaluation
Research into novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has shown these compounds to possess anticancer properties. Synthesized compounds were evaluated for their cytotoxicity against various cell lines, highlighting the potential of these molecules in cancer therapy (V. Adimule et al., 2014).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been synthesized and assessed for their antifungal and apoptotic activity against Candida species. Some compounds exhibited potent antifungal activity, and apoptotic effects on Candida, suggesting their use as antifungal agents (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).
Antimicrobial Activities
Several studies have focused on the synthesis and characterization of novel 1,3,4-oxadiazole derivatives for antimicrobial applications. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains (A. Kaneria et al., 2016).
Herbicidal Activity
Research into 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety has shown these compounds to possess moderate to high herbicidal activity against various graminaceous plants, highlighting their potential in agriculture (H. Tajik & A. Dadras, 2011).
Optoelectronic Properties
The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, with findings indicating their potential application in OLEDs, solar cells, chemosensors, and explosive detection. These studies have combined experimental and theoretical approaches to characterize the photophysical and electrochemical properties of these compounds (M. Thippeswamy et al., 2021).
Energy Transfer Studies
Energy transfer studies using derivatives of thiophene substituted 1,3,4-oxadiazoles have been conducted, demonstrating their utility in Förster resonance energy transfer (FRET) applications. This includes potential uses in energy transfer dye lasers (ETDL) to improve efficiency and photostability (L. Naik et al., 2018).
Propiedades
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-6-4-7(12-5-6)10-13-9(14-15-10)8-2-1-3-16-8/h1-3,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZZBAUZDCUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



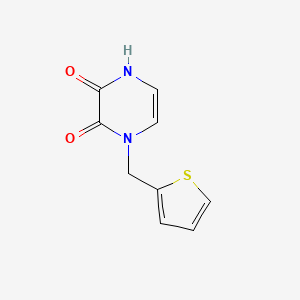
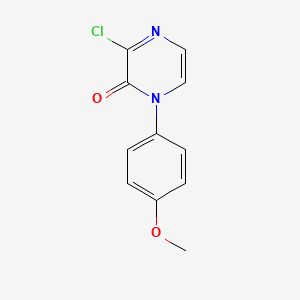
![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)

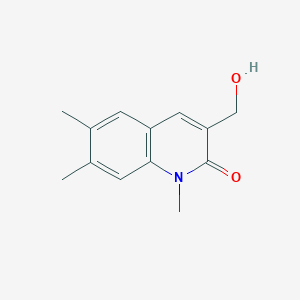
![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)
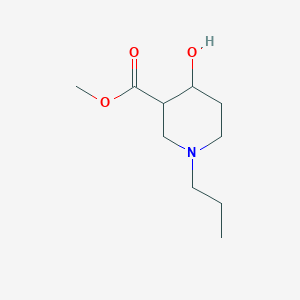
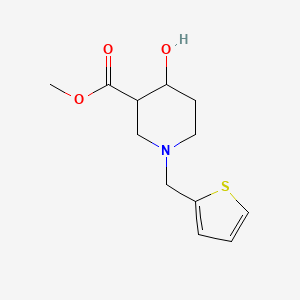
![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
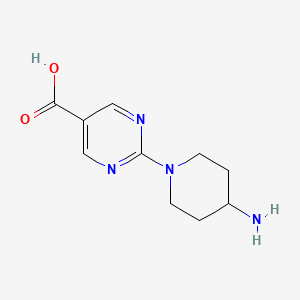
![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)
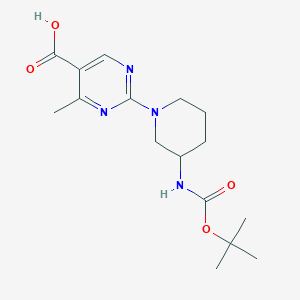
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)